molecular formula C7H16N2O B601572 N-(3-Aminopropyl)-4-Aminobutanal CAS No. 136849-70-2

N-(3-Aminopropyl)-4-Aminobutanal

Cat. No. B601572
CAS RN: 136849-70-2
M. Wt: 144.22
InChI Key:
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Description

N-(3-Aminopropyl)-4-Aminobutanal, commonly known as APB, is a chemical compound that belongs to the family of psychoactive substances. APB is a derivative of gamma-aminobutyric acid (GABA) and is structurally similar to amphetamines. APB is known for its psychoactive effects, particularly its ability to induce euphoria, enhance sensory perception, and increase sociability.

Scientific Research Applications

Synthesis of Fluorinated Compounds

“N-(3-aminopropyl)-4-aminobutanal” has been utilized in the synthesis of fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity. For instance, the compound has been used in the nucleophilic aromatic substitution reactions to create tetrafluoro-ε-caprolactam derivatives . These fluorinated structures are significant for their potential use in creating new materials with unique properties, such as increased resistance to solvents and chemicals.

Macrocyclic Compound Formation

This compound serves as a building block in the construction of macrocyclic compounds comprising tris(3-aminopropyl)amine units . These macrocycles have applications in molecular recognition and sensing, particularly in the detection of metal cations. The ability to form stable complexes with metals like Cu(II), Zn(II), and Hg(II) makes them promising candidates for use in chemical sensors and separation technologies.

Anion Binding Studies

The structural features of “N-(3-aminopropyl)-4-aminobutanal” make it suitable for anion binding studies. It can be incorporated into tripodal receptors to investigate interactions with various anions, which is crucial for understanding ion transport processes and developing anion exchange materials .

Nanomedicine and Targeted Drug Delivery

In the field of nanomedicine, “N-(3-aminopropyl)-4-aminobutanal” can be involved in the creation of nano-molecularly imprinted polymers (nanoMIPs) . These nanoMIPs can be designed to recognize and bind specific target molecules, making them useful for targeted drug delivery systems that can improve the efficacy and reduce the side effects of therapeutic agents.

Fluorescence Sensing

The compound’s ability to form complexes with fluorophores allows it to be used in fluorescence sensing applications . This is particularly relevant in the detection of zinc ions, where the enhancement of fluorescence upon binding provides a means to monitor and quantify the presence of this metal in various samples.

properties

IUPAC Name

4-(3-aminopropylamino)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-4-3-6-9-5-1-2-7-10/h7,9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZUMEMWAPJNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303916
Record name 4-[(3-Aminopropyl)amino]butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-(3-Aminopropyl)-4-aminobutanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-(3-aminopropyl)-4-aminobutanal

CAS RN

136849-70-2
Record name 4-[(3-Aminopropyl)amino]butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136849-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Aminopropyl)amino]butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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